molecular formula C18H31NO2 B14092097 4-(Decyloxy)-3-ethoxybenzenamine CAS No. 55483-78-8

4-(Decyloxy)-3-ethoxybenzenamine

Cat. No.: B14092097
CAS No.: 55483-78-8
M. Wt: 293.4 g/mol
InChI Key: YSMYCXWVNAACEP-UHFFFAOYSA-N
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Description

Benzenamine, 4-(decyloxy)-3-ethoxy- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an amino group (NH₂), a decyloxy group (C₁₀H₂₁O), and an ethoxy group (C₂H₅O)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(decyloxy)-3-ethoxy- typically involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group (NO₂) at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Alkylation: The decyloxy and ethoxy groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(decyloxy)-3-ethoxy- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso (NO) or nitro (NO₂) derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) are used.

Major Products

The major products formed from these reactions include nitrobenzenes, substituted anilines, and various aromatic derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 4-(decyloxy)-3-ethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(decyloxy)-3-ethoxy- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways: It may affect cellular pathways related to oxidative stress, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of decyloxy and ethoxy groups.

    Benzenamine, 4-ethoxy-: Contains only an ethoxy group without the decyloxy substitution.

    Benzenamine, 4-(decyloxy)-: Lacks the ethoxy group present in Benzenamine, 4-(decyloxy)-3-ethoxy-.

Uniqueness

Benzenamine, 4-(decyloxy)-3-ethoxy- is unique due to the presence of both decyloxy and ethoxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-decoxy-3-ethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-3-5-6-7-8-9-10-11-14-21-17-13-12-16(19)15-18(17)20-4-2/h12-13,15H,3-11,14,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMYCXWVNAACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701301739
Record name 4-(Decyloxy)-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55483-78-8
Record name 4-(Decyloxy)-3-ethoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55483-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Decyloxy)-3-ethoxybenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701301739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenamine, 4-(decyloxy)-3-ethoxy
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